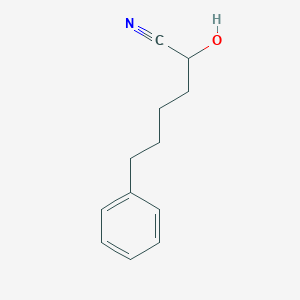
2-Hydroxy-6-phenylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-phenylhexanenitrile is an organic compound with the molecular formula C12H15NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a hexane chain with a phenyl group (-C6H5) at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-phenylhexanenitrile can be achieved through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide (HCN) to a suitable aldehyde or ketone, followed by hydrolysis. For instance, the reaction of 6-phenylhexanal with HCN in the presence of a base can yield the desired hydroxynitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-phenylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for converting nitriles to amines.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions involving the hydroxyl group
Major Products Formed
Oxidation: Formation of 6-phenylhexanoic acid.
Reduction: Formation of 2-amino-6-phenylhexane.
Substitution: Formation of 2-alkoxy-6-phenylhexanenitrile or 2-acetoxy-6-phenylhexanenitrile
Scientific Research Applications
2-Hydroxy-6-phenylhexanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-phenylhexanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropanenitrile
- 2-Hydroxy-2-phenylpropanenitrile
- 2-Hydroxy-6-methylhexanenitrile
Uniqueness
2-Hydroxy-6-phenylhexanenitrile is unique due to the presence of both a hydroxyl and a nitrile group on a hexane chain with a phenyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
288863-28-5 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-hydroxy-6-phenylhexanenitrile |
InChI |
InChI=1S/C12H15NO/c13-10-12(14)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-9H2 |
InChI Key |
DYLWAQBBAIIOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)





![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)




![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)


